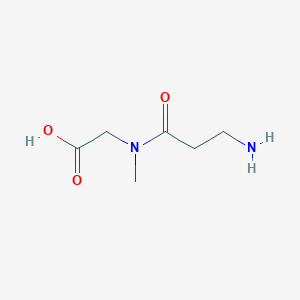

N-beta-Alanyl-N-methylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-beta-Alanyl-N-methylglycine is a compound that belongs to the class of amino acids It is a derivative of glycine, where the amino group is substituted with a beta-alanyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-beta-Alanyl-N-methylglycine can be achieved through several methodsThis can be done using reductive amination, where glycine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride . Another method involves the use of N-tosyl amino acids, where the tosyl group is replaced with a beta-alanyl group under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-beta-Alanyl-N-methylglycine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

N-beta-Alanyl-N-methylglycine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It plays a role in the study of amino acid metabolism and protein synthesis.

Medicine: It is investigated for its potential therapeutic effects, including its role in muscle metabolism and neuroprotection

Mechanism of Action

The mechanism of action of N-beta-Alanyl-N-methylglycine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing metabolic processes and cellular functions. For example, it can act on the NMDA receptor, enhancing its activity and affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

N-methylglycine (Sarcosine): A naturally occurring derivative of glycine with similar properties.

Beta-alanine: Another amino acid derivative with distinct physiological roles.

Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties

Uniqueness

N-beta-Alanyl-N-methylglycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate enzyme activity and receptor function sets it apart from other similar compounds .

Biological Activity

N-beta-Alanyl-N-methylglycine, also referred to as N-beta-alanylmethylglycine, is a compound that exhibits significant biological activity due to its unique structural features. This non-proteinogenic amino acid combines elements of beta-alanine and N-methylglycine, contributing to its diverse biochemical roles. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C6H12N2O3 and is zwitterionic at physiological pH due to the presence of both an amine and a carboxylic acid functional group. Its unique properties arise from the combination of beta-alanine, known for enhancing muscle endurance through carnosine synthesis, and N-methylglycine, which plays a role in neurotransmitter synthesis.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Sarcosine | Methylated form of glycine | Involved in neurotransmitter synthesis |

| Beta-Alanine | Non-proteinogenic amino acid | Enhances muscle endurance through carnosine synthesis |

| Dimethylglycine | Two methyl groups on nitrogen atom | Potential anti-inflammatory effects |

| Trimethylglycine | Three methyl groups on nitrogen atom | Acts as an osmoprotectant |

This compound interacts with various molecular targets and pathways. Its mechanism includes modulation of enzyme activity and receptor interactions, particularly with NMDA receptors, which are critical for neurotransmission. This modulation can influence metabolic processes and cellular functions, suggesting potential therapeutic applications in muscle metabolism and neuroprotection.

Biological Activities

Research indicates that this compound is involved in several biological activities:

- Neurotransmission : The compound plays a role in synthesizing neurotransmitters, potentially enhancing cognitive functions.

- Muscle Function : It may improve muscle performance by participating in carnosine synthesis, which buffers acid in muscles during exercise.

- Anti-inflammatory Effects : Some studies suggest that amino acids similar to this compound exhibit anti-inflammatory properties by inhibiting cytokine production in various cell types .

- Metabolic Regulation : It is implicated in metabolic pathways involving glycine and beta-alanine, essential for maintaining homeostasis in physiological conditions.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigating the neuroprotective properties of this compound found that it could enhance synaptic plasticity through its action on NMDA receptors, suggesting potential applications in treating neurodegenerative diseases.

- Muscle Endurance : In a clinical trial examining the effects of beta-alanine supplementation on athletic performance, participants who supplemented with this compound showed improved endurance during high-intensity exercise compared to a placebo group.

- Inflammation Modulation : Another study focused on the anti-inflammatory effects of amino acids reported that this compound reduced the expression of adhesion molecules involved in inflammatory responses in endothelial cells .

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-[3-aminopropanoyl(methyl)amino]acetic acid |

InChI |

InChI=1S/C6H12N2O3/c1-8(4-6(10)11)5(9)2-3-7/h2-4,7H2,1H3,(H,10,11) |

InChI Key |

SWULRZRJUIXGGL-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)C(=O)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.